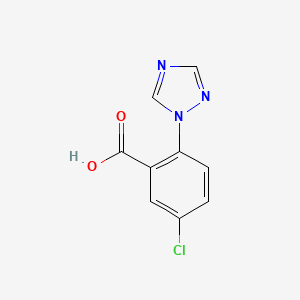

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid

Description

Properties

IUPAC Name |

5-chloro-2-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-6-1-2-8(7(3-6)9(14)15)13-5-11-4-12-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGSJCVAEWACOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701711 | |

| Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629655-19-2 | |

| Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. The analysis is grounded in fundamental spectroscopic principles and comparative data from related chemical structures. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic characteristics of this molecule.

Introduction

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a heterocyclic compound incorporating a benzoic acid moiety, a chloro substituent, and a 1,2,4-triazole ring. The 1,2,4-triazole ring is a significant pharmacophore known to be present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. The incorporation of this triazole can enhance a molecule's solubility and its ability to bind to biological targets through various noncovalent interactions. The spectroscopic characterization of this molecule is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in medicinal chemistry research.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. While direct experimental spectra for this specific compound are not widely available in the public domain, the following analyses are based on established spectroscopic principles and data from analogous structures, such as other triazole-containing benzoic acids and substituted chlorobenzoic acids.

Molecular Structure

The structural formula of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is presented below. The numbering of the atoms is provided for the purpose of spectroscopic assignment.

Figure 1: Molecular Structure of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid in a solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons and the triazole protons. The acidic proton of the carboxyl group is also expected to be visible, typically as a broad singlet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | ~13.0 | Broad Singlet | 1H |

| H-C2' (Triazole) | ~8.8 | Singlet | 1H |

| H-C4' (Triazole) | ~8.2 | Singlet | 1H |

| H-C6 | ~8.0 | Doublet | 1H |

| H-C4 | ~7.8 | Doublet of Doublets | 1H |

| H-C3 | ~7.6 | Doublet | 1H |

Rationale for Assignments:

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and typically appears at a very downfield chemical shift, often as a broad signal due to hydrogen bonding and exchange.

-

Triazole Protons (H-C2', H-C4'): The protons on the triazole ring are in an electron-deficient aromatic system, leading to significant deshielding. They are expected to appear as sharp singlets at downfield positions.

-

Aromatic Protons (H-C3, H-C4, H-C6): The protons on the benzene ring will show characteristic splitting patterns based on their coupling with neighboring protons. The presence of the electron-withdrawing chlorine atom and the triazole ring influences their chemical shifts, generally pushing them downfield compared to unsubstituted benzene.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 |

| C-2' (Triazole) | ~152 |

| C-4' (Triazole) | ~145 |

| C-2 | ~140 |

| C-5 | ~135 |

| C-1 | ~133 |

| C-4 | ~132 |

| C-6 | ~130 |

| C-3 | ~128 |

Rationale for Assignments:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the most downfield position.

-

Triazole Carbons (C-2', C-4'): The carbons within the triazole ring are part of an aromatic heterocycle and are expected to resonate at downfield chemical shifts.

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the benzene ring carbons are influenced by the substituents. The carbon bearing the chlorine (C-5) and the carbon attached to the triazole (C-2) will be significantly affected.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra for a compound like 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H | Stretching (Carboxylic Acid) |

| ~1700 | C=O | Stretching (Carboxylic Acid) |

| ~1600, ~1475 | C=C | Stretching (Aromatic Ring) |

| ~1300 | C-O | Stretching (Carboxylic Acid) |

| ~1250 | C-N | Stretching (Triazole) |

| ~800 | C-Cl | Stretching |

| ~3100 | C-H | Stretching (Aromatic and Triazole) |

Rationale for Predictions:

-

O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in an IR spectrum, appearing as a very broad absorption over a wide range due to strong hydrogen bonding.[2]

-

C=O Stretch: The carbonyl group of the carboxylic acid will show a strong, sharp absorption band around 1700 cm⁻¹.[2]

-

Aromatic C=C Stretches: The benzene and triazole rings will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl bond will have a stretching vibration in the fingerprint region, typically around 800-600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum Data

-

Molecular Formula: C₉H₆ClN₃O₂

-

Molecular Weight: 223.62 g/mol

-

Predicted Molecular Ion (M⁺): An intense peak is expected at m/z 223. Due to the presence of chlorine, there will be an isotopic peak at m/z 225 with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.

Predicted Fragmentation Pattern

The molecule is expected to fragment in a predictable manner under electron ionization (EI) conditions.

Figure 2: A plausible fragmentation pathway for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Rationale for Fragmentation:

-

Loss of a Hydroxyl Radical (-OH): A common fragmentation for carboxylic acids is the loss of the hydroxyl radical, leading to the formation of an acylium ion.

-

Loss of the Carboxyl Group (-COOH): Decarboxylation is another characteristic fragmentation pathway for benzoic acid derivatives.

-

Cleavage of the Triazole Ring: The triazole ring can undergo cleavage, leading to further fragmentation of the molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for molecules of this type, especially in LC-MS, as it is a soft ionization method that typically keeps the molecular ion intact. Electron ionization (EI) can also be used for more detailed fragmentation analysis.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecular ion and its fragments.[3]

Conclusion

The spectroscopic data presented in this guide, while predicted, provide a robust framework for the characterization of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of the molecule's structure. The provided protocols offer a standardized approach for obtaining experimental data, which is crucial for quality control and further research in the fields of medicinal chemistry and materials science.

References

- Study using 1 H and 13 V NMR of 3-aryl-s-triazole benzoate azole type compounds and intermediaries. (2025). Google Search.

- Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. (n.d.). MDPI.

- Four supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives: crystal structure, Hirshfeld surface analysis, and spectroscopic and thermal properties. (2025). ResearchGate.

- 5-chloro-2-(1h-1,2,4-triazol-1-yl)benzoic acid. (n.d.). Echemi.

- Synthetic routes to triazole benzoic acid compounds 1–17. (n.d.). ResearchGate.

- Benzoic acid, 5-chloro-2-hydroxy-. (n.d.). NIST WebBook.

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). PMC - NIH.

- 5-Chloro-2-nitrobenzoic acid(2516-95-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- elife-93968-fig1-data2-v1.docx. (n.d.). elife.

- 5-Chloro-2-nitrobenzoic acid. (n.d.). NIST WebBook.

- 5-Chloro-2-hydroxybenzoic acid(321-14-2) MS spectrum. (n.d.). ChemicalBook.

- 5-Chloro-2-nitrobenzoic acid(2516-95-2)IR1. (n.d.). ChemicalBook.

- infrared spectrum of benzoic acid. (n.d.). docbrown.info.

Sources

- 1. rsc.org [rsc.org]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. cdn.elifesciences.org [cdn.elifesciences.org]

Crystal Structure Analysis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the methodologies and analyses involved in the crystal structure determination and physicochemical characterization of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. This compound, a member of the triazole-containing benzoic acid derivatives, is of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with this structural motif.[1][2][3][4][5] This document outlines a systematic approach, from synthesis and single-crystal growth to detailed X-ray diffraction analysis and subsequent physicochemical evaluation. The protocols and interpretations are designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel pharmaceutical compounds.

Introduction: The Significance of Triazole-Containing Benzoic Acids

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of natural products and pharmaceutical agents.[2][3] Among these, the triazole nucleus is a prominent pharmacophore known for its wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5] The incorporation of a triazole ring into a benzoic acid framework, as seen in 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, creates a molecule with a unique electronic and steric profile, making it a compelling candidate for drug discovery and development.[1][6][7]

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical for formulation and therapeutic efficacy.[8][9][][11] X-ray crystallography stands as the definitive method for elucidating this atomic-level structure, providing invaluable insights into molecular conformation, intermolecular interactions, and packing arrangements.[12][13] This guide presents a detailed workflow for the crystal structure analysis of the title compound, offering a blueprint for the comprehensive characterization of novel active pharmaceutical ingredients (APIs).

Experimental Methodology

Synthesis and Crystallization

The synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid can be achieved through established synthetic routes for similar compounds, often involving the reaction of a substituted aminobenzoic acid with a triazole precursor. A plausible synthetic pathway is outlined in the diagram below.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this would be done under an inert oil. [13]2. Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. Data is collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector. [14]A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction patterns. [15]6. Validation: The final structure is validated using crystallographic software to check for consistency and quality.

Results and Discussion: A Hypothetical Crystal Structure

As of the writing of this guide, a published crystal structure for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid was not available. Therefore, the following section presents a hypothetical yet plausible crystal structure and its analysis, based on known structures of similar benzoic acid and triazole derivatives. [14][16]

Crystallographic Data

The following table summarizes a representative set of crystallographic data for the title compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₆ClN₃O₂ |

| Formula Weight | 223.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 970.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.53 |

| Absorption Coeff. (mm⁻¹) | 0.35 |

| F(000) | 456 |

Molecular Structure

The molecular structure would reveal the covalent bonding and conformation of the molecule. Key features to analyze include:

-

Planarity: The dihedral angle between the benzoic acid ring and the triazole ring is a critical conformational parameter. Steric hindrance between the ortho-substituted triazole and the carboxylic acid group would likely lead to a non-planar arrangement.

-

Bond Lengths and Angles: These would be compared to standard values to identify any unusual geometric features that might suggest electronic effects such as resonance or strain.

-

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond between the carboxylic acid proton and a nitrogen atom of the triazole ring is possible, which would influence the conformation and acidity of the molecule.

Supramolecular Structure and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, the following interactions are anticipated:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties, a common motif in benzoic acid derivatives. [14]* π-π Stacking: The aromatic benzoic acid and triazole rings could engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

Halogen Bonding: The chlorine atom could participate in halogen bonding (C-Cl···O or C-Cl···N), further directing the crystal packing.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of an API is essential for its development. [8][9][][17]

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch, and vibrations associated with the aromatic and triazole rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity of the synthesized compound.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion, and to investigate for the presence of polymorphs.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound and identify decomposition temperatures.

Solubility and Stability Studies

-

Aqueous Solubility: Determining the solubility at different pH values is crucial, as the ionization of the carboxylic acid will significantly impact its solubility. [8][]* Stability Studies: Evaluating the compound's stability under various stress conditions (e.g., heat, humidity, light) is a regulatory requirement and informs storage and handling protocols. [8][][17]

Conclusion

This technical guide has detailed a comprehensive approach to the crystal structure analysis and physicochemical characterization of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. By integrating synthesis, single-crystal X-ray diffraction, and a suite of analytical techniques, a deep understanding of the compound's solid-state properties can be achieved. The structural insights gained from such an analysis are invaluable for rational drug design, polymorphism screening, and the development of stable and effective pharmaceutical formulations. The methodologies described herein provide a robust framework for the characterization of novel triazole-based APIs, facilitating their progression through the drug development pipeline.

References

-

Creative Biolabs. Physicochemical Characterization. Available from: [Link]

-

Pace Analytical. Characterization of Physicochemical Properties. Available from: [Link]

-

Slideshare. Physicochemical characterization of drugs. Available from: [Link]

-

Langhua. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Available from: [Link]

-

Pharmaffiliates. The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Available from: [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

-

Wikipedia. X-ray crystallography. Available from: [Link]

-

ResearchGate. Synthetic routes to triazole benzoic acid compounds 1–17. Available from: [Link]

-

Michigan State University, Department of Chemistry. X-Ray Crystallography Laboratory. Available from: [Link]

-

Chemistry LibreTexts. X-ray Crystallography. Available from: [Link]

-

ResearchGate. (PDF) 5-Chloro-2-hydroxybenzoic acid. Available from: [Link]

-

PubMed Central. Triazole analogues as potential pharmacological agents: a brief review. Available from: [Link]

-

Frontiers. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

-

PubMed Central. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. Review On Chemistry And Pharmacological Significance Of Triazole Derivatives. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Available from: [Link]

- Google Patents. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

-

PubChem. methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate. Available from: [Link]

-

PubMed Central. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Available from: [Link]

-

RSC Publishing. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Available from: [Link]

-

RSC Publishing. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Available from: [Link]

-

ResearchGate. (PDF) Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 5. ijpda.org [ijpda.org]

- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 9. pacelabs.com [pacelabs.com]

- 11. Physicochemical characterization of drugs | PPT [slideshare.net]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. langhuapharma.com [langhuapharma.com]

An In-depth Technical Guide to 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a multifaceted organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its structure, which marries a chlorinated benzoic acid scaffold with a 1,2,4-triazole ring, presents a unique combination of functionalities that are pivotal in the design of novel therapeutic agents. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] The benzoic acid group, a simple aromatic carboxylic acid, provides a handle for further chemical modification and can influence the compound's pharmacokinetic profile.[2]

This technical guide offers a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the prospective applications of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, positioning it as a valuable building block for the development of new chemical entities.

Physicochemical Properties

| Property | Value | Source/Basis |

| CAS Number | 629655-19-2 | [3][4] |

| Molecular Formula | C₉H₆ClN₃O₂ | [3][4] |

| Molecular Weight | 223.62 g/mol | [3][4] |

| Appearance | White to off-white solid (Predicted) | General appearance of benzoic acid derivatives |

| Melting Point | Estimated 120-130 °C | Based on the melting point of benzoic acid (122.4 °C) and substituted derivatives.[5] |

| Boiling Point | Predicted ~431 °C | Based on structurally similar compounds.[6] |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous basic solutions. Limited solubility in water and nonpolar organic solvents (Predicted). | Based on the solubility of benzoic acid in various organic solvents.[7] |

| pKa | Estimated 3.5 - 4.5 | The pKa of benzoic acid is 4.2. The electron-withdrawing nature of the chloro and triazole substituents is expected to slightly increase the acidity. |

Chemical Structure:

Caption: Chemical structure of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Synthesis and Characterization

A plausible synthetic route to 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid involves a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2,5-dichlorobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add 1H-1,2,4-triazole (1.1 equivalents) and a base, for instance, potassium carbonate (2 equivalents).

-

Reaction Conditions: The reaction mixture is heated to a temperature range of 80-120 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization (Expected Spectral Data):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring and the protons of the triazole ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carboxyl carbon, the aromatic carbons, and the carbons of the triazole ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 223.62), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and characteristic bands for the aromatic C-H and C=C stretching vibrations.

Reactivity and Stability

The chemical reactivity of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is dictated by its three main functional components: the carboxylic acid group, the chlorinated benzene ring, and the 1,2,4-triazole ring.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.

-

Chlorinated Benzene Ring: The chlorine atom is generally unreactive towards nucleophilic substitution under standard conditions but can be displaced under harsh conditions or through metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the substituents makes the ring less susceptible to electrophilic aromatic substitution.

-

1,2,4-Triazole Ring: The triazole ring is generally stable. The nitrogen atoms can act as ligands for metal ions and can be involved in hydrogen bonding, which is significant for its interaction with biological targets.

The compound is expected to be stable under normal laboratory conditions. Storage in a cool, dry, and well-ventilated area away from strong oxidizing agents is recommended.

Potential Applications in Drug Development

The structural motifs present in 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid suggest its potential as a scaffold for the development of various therapeutic agents.

-

Anticancer Agents: Numerous studies have highlighted the anticancer properties of compounds containing the 1,2,4-triazole ring.[8] This moiety can interact with various biological targets involved in cancer progression. The benzoic acid portion can be modified to improve selectivity and potency.

-

Anticonvulsant Agents: The 1,2,4-triazole nucleus is a key feature in several anticonvulsant drugs.[9] The title compound could serve as a starting point for the synthesis of new anticonvulsant candidates.

-

Antimicrobial Agents: Triazole derivatives are well-known for their antifungal and antibacterial activities.[10] Further derivatization of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid could lead to the discovery of novel antimicrobial compounds.

The combination of the triazole and benzoic acid moieties in a single molecule provides a platform for creating libraries of compounds for high-throughput screening in various disease models.

Safety and Handling

As specific safety data for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is not available, general precautions for handling laboratory chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

In case of contact, wash the affected area with plenty of water. If irritation persists, seek medical attention.

Conclusion

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a compound of significant interest for researchers and scientists in the field of drug development. While detailed experimental data is currently limited, its structural features and the known biological activities of related compounds strongly suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic approach, and its potential applications, thereby serving as a valuable resource for future research and development endeavors.

References

-

Experiment 1 - Melting Points. MiraCosta College. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

- Castrol. Safety Data Sheet. (2025-02-05). [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C3565F5C8607C9D280258A720054F657/ File/270155.pdf)

-

RSC Publishing. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

-

YouTube. IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. (2020-07-10). [Link]

-

West System. SAFETY DATA SHEET G/flex 655 Resin. [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET. (2024-02-15). [Link]

-

MDPI. 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline. [Link]

-

ResearchGate. (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2025-08-10). [Link]

-

MiraCosta College. Chemistry 102 - Experiment 3. (2010-01-26). [Link]

-

Scribd. Solubility of Benzoic Acid in Organic Solvents. (2015-01-12). [Link]

-

Wiley Online Library. 5-Chloro-2-hydroxy-benzoic acid phenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

Cloma Pharma. 5-CHLORO-2-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID. [Link]

-

PMC - NIH. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019-06-17). [Link]

-

ResearchGate. (PDF) 5-Chloro-2-hydroxybenzoic acid. [Link]

-

MDPI. 4-(4-(((1H-Benzo[d][5][6][11]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. [Link]

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

PubChem. methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate. [Link]

-

Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

-

PMC - NIH. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025-08-18). [Link]

-

PMC. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

-

Lab #1 (Section 102) September 17, 2002 Recrystallization and Melting Points. University of Colorado Boulder. [Link]

-

International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

-

ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. [Link]

-

Scribd. Recrystallization of Benzoic Acid Lab Report. [Link]

-

NIST WebBook. 5-Chloro-2-nitrobenzoic acid. [Link]

-

Scribd. Exp 2 - Recrystallization of Benzoic Acid. [Link]

-

NIST WebBook. Benzoic acid, 2-chloro-. [Link]

Sources

- 1. home.miracosta.edu [home.miracosta.edu]

- 2. msdspds.castrol.com [msdspds.castrol.com]

- 3. avient.com [avient.com]

- 4. echemi.com [echemi.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Benzoic acid, 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-, methyl ester CAS#: 2415220-82-3 [m.chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Solubility of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid in common solvents

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid in Common Solvents

Authored by: A Senior Application Scientist

Publication Date: January 21, 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the foundational principles governing its solubility in a range of common laboratory solvents. We present a theoretical analysis of the molecule's structural attributes and their expected influence on solubility, alongside detailed, field-proven experimental protocols for determining its solubility profile. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in solution for applications ranging from synthesis and purification to formulation and analytical method development.

Introduction and Physicochemical Profile

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS No. 629655-19-2) is a heterocyclic compound with a molecular formula of C9H6ClN3O2 and a molecular weight of approximately 223.62 g/mol .[1] Its structure, featuring a carboxylic acid group, a chloro substituent, and a triazole ring, suggests a molecule with a moderate degree of polarity and the potential for both hydrogen bond donating and accepting interactions. Understanding the solubility of this compound is a critical first step in its practical application and study. Solubility dictates the choice of solvents for chemical reactions, the design of crystallization procedures for purification, and the development of formulations for in vitro and in vivo testing.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| pKa | Acidic (due to carboxylic acid) | The benzoic acid moiety will have an acidic proton. The chloro and triazole substituents will influence the exact pKa value through inductive and resonance effects. |

| LogP | Moderately Lipophilic | The presence of the benzene ring and chloro group contributes to lipophilicity, while the carboxylic acid and triazole ring enhance hydrophilicity. |

| Hydrogen Bonding | Donor and Acceptor | The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen atoms of the triazole ring are hydrogen bond acceptors. |

| Polarity | Polar | The combination of the polar functional groups (carboxylic acid, triazole) imparts significant polarity to the molecule. |

Principles of Solubility: A Theoretical Framework

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] For 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, its solubility will be a function of the interplay between its ability to form hydrogen bonds and the polarity of the solvent.

The Role of Solvent Polarity

Solvents can be broadly categorized based on their polarity into polar and non-polar types.[3][4] Polar solvents can be further classified as protic or aprotic.[3][4]

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can donate hydrogen bonds.[4] Given the presence of the carboxylic acid and triazole groups, 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is expected to exhibit significant solubility in these solvents through strong hydrogen bonding interactions.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile have large dipole moments but do not donate hydrogen bonds.[4] The compound is likely to be soluble in these solvents due to dipole-dipole interactions.

-

Non-Polar Solvents: Solvents such as hexane, toluene, and diethyl ether lack significant polarity and hydrogen bonding capability.[3] The solubility of the target compound in these solvents is expected to be low.

The Influence of pH on Aqueous Solubility

The carboxylic acid moiety of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid makes its aqueous solubility highly dependent on pH. In acidic solutions (pH < pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and, therefore, more soluble in water.[5][6] This principle is fundamental for developing aqueous formulations and for extraction procedures.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid involves a series of well-defined experiments.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed using small amounts of the compound and various solvents. This provides a rapid indication of suitable solvent systems for further quantitative analysis.

Protocol:

-

Add approximately 1-2 mg of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid to a small test tube or vial.

-

Add 0.5 mL of the test solvent in portions, vortexing or shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

Categorize the solubility as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the thermodynamic equilibrium solubility of the compound in a given solvent at a specific temperature.

Workflow for Equilibrium Solubility Determination:

Caption: Workflow for determining equilibrium solubility.

Detailed Protocol:

-

Preparation: Add an excess amount of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid to a vial containing a known volume of the solvent of interest. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Predicted Solubility in Common Solvents

Based on the structural analysis and general solubility principles, the following table provides a predicted solubility profile for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid. These are estimations and should be confirmed by experimental data.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water (pH 7), Methanol, Ethanol | Moderate to High | Strong hydrogen bonding interactions with the carboxylic acid and triazole groups.[3][4] |

| Aqueous Base | 1M NaOH, 5% NaHCO3 | High | Formation of a highly soluble carboxylate salt.[5][6] |

| Aqueous Acid | 1M HCl | Low | The compound will be in its protonated, less polar form.[5][6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions.[4] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Moderate polarity, but weaker hydrogen bonding capability compared to protic solvents. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Moderate polarity can solvate the molecule to some extent. |

| Non-Polar | Hexane, Toluene | Low | Lack of favorable intermolecular interactions.[3] |

Analytical Methods for Quantification

Accurate determination of solubility requires a reliable analytical method for quantifying the concentration of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid in solution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for this purpose.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good peak shape and retention.

-

Detection: UV detection at a wavelength where the compound has a strong absorbance is appropriate.

UV-Vis Spectroscopy

For a less complex matrix, UV-Vis spectroscopy can be a rapid method for concentration determination. A calibration curve of absorbance versus concentration must first be established in the solvent of interest.

Conclusion

While specific, publicly available solubility data for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is limited, a thorough understanding of its chemical structure and the principles of solubility allows for informed predictions of its behavior in various solvents. This guide provides the theoretical foundation and practical experimental protocols necessary for researchers to determine the solubility of this compound accurately. The proposed methodologies, from qualitative assessment to quantitative equilibrium solubility determination, coupled with appropriate analytical techniques, will enable scientists to generate the reliable data needed for their research and development activities.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024-05-28). Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Wikipedia. Solvent. Available from: [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012-04-27). Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Solubility of Organic Compounds. (2023-08-31). Available from: [Link]

-

The Periodic Table. Examples of High Polarity Solvents. Available from: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Available from: [Link]

-

PubChem. 5-Chlorosalicylic Acid. Available from: [Link]

-

ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025-11-26). Available from: [Link]

-

ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2025-08-10). Available from: [Link]

-

AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013-08-30). Available from: [Link]

Sources

An In-depth Technical Guide to 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid (CAS No. 629655-19-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon the established bioactivity of related molecular scaffolds, we will explore its presumptive mechanism of action, key physicochemical properties, and robust experimental protocols for its evaluation as a therapeutic candidate.

Introduction: A Molecule of Interest in Oncology

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS No. 629655-19-2) is a small molecule featuring a chlorobenzoic acid backbone substituted with a 1,2,4-triazole ring. This unique combination of functional groups positions it as a compound of significant interest, particularly in the field of oncology. The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, renowned for its ability to coordinate with metal ions in enzyme active sites.[1] For instance, in aromatase inhibitors like letrozole and anastrozole, the triazole ring plays a crucial role in chelating with the heme iron, thereby blocking estrogen production and exerting a potent anti-tumor effect in hormone-receptor-positive breast cancer.[1]

Furthermore, the broader class of 5-chloro-[1][2]triazoloquinazolines has demonstrated promising cytotoxic activities against various cancer cell lines, including medulloblastoma and melanoma.[1][2] This body of evidence strongly suggests that 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid warrants thorough investigation as a potential anticancer agent. This guide will provide the foundational knowledge and practical methodologies for such an exploration.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While extensive experimental data for this specific molecule is not publicly available, we can compile its basic molecular characteristics.

| Property | Value | Source |

| CAS Number | 629655-19-2 | [3] |

| Molecular Formula | C₉H₆ClN₃O₂ | [3] |

| Molecular Weight | 223.62 g/mol | [3] |

| InChIKey | OZGSJCVAEWACOE-UHFFFAOYSA-N | [3] |

Postulated Mechanism of Action: A Focus on Enzyme Inhibition

Given the structural motifs present in 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, a plausible mechanism of action is the inhibition of key enzymes involved in cancer cell proliferation and survival. The 1,2,4-triazole ring is a known metal-binding pharmacophore, suggesting that this compound may target metalloenzymes crucial for tumor growth.

One such class of enzymes is the histone deacetylases (HDACs), which play a critical role in the epigenetic regulation of gene expression. Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. The development of HDAC inhibitors is a promising avenue in cancer therapy.

The following diagram illustrates a conceptual signaling pathway where our compound of interest could potentially exert its anticancer effects through HDAC inhibition, leading to the re-expression of tumor suppressor genes and ultimately, apoptosis.

Caption: Postulated mechanism of action via HDAC inhibition.

Experimental Protocols for Biological Evaluation

To validate the hypothesized anticancer activity of 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, a series of in vitro experiments are essential. The following protocols provide a standardized workflow for assessing its cytotoxic and apoptotic effects on cancer cell lines.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Evaluation of Apoptosis Induction by Western Blotting

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspase-3 and PARP.

Step-by-Step Protocol:

-

Cell Lysis: Treat cancer cells with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative changes in protein expression.

Suppliers

This compound is available from various chemical suppliers for research and development purposes. It is crucial to source from reputable manufacturers to ensure high purity and consistency.

| Supplier | Location | Business Type |

| CHEMLYTE SOLUTIONS CO.,LTD | China | Manufactory |

Note: This is not an exhaustive list and is for informational purposes only. Researchers should conduct their own due diligence when selecting a supplier.

Conclusion

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid represents a promising scaffold for the development of novel anticancer therapeutics. Its structural similarity to known bioactive compounds, particularly those containing a 1,2,4-triazolyl moiety, suggests a potential mechanism of action centered on enzyme inhibition. The experimental protocols detailed in this guide provide a robust framework for elucidating its cytotoxic and apoptotic effects in cancer cell lines. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

-

Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(35), 20183-20195. Available at: [Link]

-

Al-Salahi, R., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. Available at: [Link]

-

El-Rayes, S., et al. (2019). Synthesis and antiproliferative assay of triazolyl-2,2-dimethyl-3-phenylpropanoates as potential HDAC inhibitors. RSC Advances, 9(27), 15485-15497. Available at: [Link]

Sources

Molecular weight and formula of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid

An In-Depth Technical Guide to 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

Introduction

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a heterocyclic organic compound that has emerged as a significant building block in the field of medicinal chemistry and drug discovery. Its structure, which incorporates a chlorinated benzoic acid scaffold and a 1,2,4-triazole ring, provides a versatile platform for the synthesis of complex pharmaceutical agents. The triazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents, while the benzoic acid group offers a convenient handle for further chemical modification. This guide provides a comprehensive overview of the compound's properties, synthesis, characterization, and applications, tailored for researchers and professionals in pharmaceutical development. The insights herein are grounded in established chemical principles and aim to elucidate the causality behind the described methodologies.

Section 1: Physicochemical Properties

The fundamental physicochemical properties of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid are crucial for its handling, reaction setup, and integration into drug discovery workflows. Key identifying information and characteristics are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid | N/A |

| CAS Number | 629655-19-2 | [1][2] |

| Molecular Formula | C₉H₆ClN₃O₂ | [1][2] |

| Molecular Weight | 223.62 g/mol | [2] |

| Exact Mass | 223.015 Da | [2] |

| Purity | Typically ≥95% (Commercial) | [3] |

| Melting Point | Data not readily available in cited literature. | N/A |

| Solubility | Data not readily available in cited literature. | N/A |

Note: Experimental properties such as melting point and solubility should be determined empirically for each batch as they can be influenced by purity and crystalline form.

Section 2: Synthesis and Purification

The synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves a nucleophilic aromatic substitution or a copper-catalyzed coupling reaction. The choice of starting materials is critical and often dictates the reaction conditions and yield.

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic pathway.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is a representative method based on established procedures for similar compounds.

Rationale: The Ullmann condensation is a reliable method for forming aryl-nitrogen bonds. Copper(I) iodide serves as the catalyst, while a carbonate base is used to deprotonate the triazole, facilitating its nucleophilic attack on the aryl halide. Dimethylformamide (DMF) is an ideal solvent due to its high boiling point and ability to dissolve the reactants.

Step-by-Step Methodology:

-

Reactant Charging: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-iodo-5-chlorobenzoic acid (1.0 eq), 1H-1,2,4-triazole (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry.

-

Reaction: Heat the mixture to 100-120 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing dilute hydrochloric acid (1M HCl). This step protonates the carboxylate and neutralizes the excess base.

-

Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate (EtOAc).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Trustworthiness Insight: A significant challenge in this synthesis is the potential formation of the undesired regioisomer (the 4-yl substituted triazole). Purification is critical.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to isolate the pure desired product. Alternatively, for more challenging separations, column chromatography on silica gel may be employed.

-

Section 3: Analytical Characterization

To ensure the identity, structure, and purity of the synthesized 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, a suite of analytical techniques must be employed.

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural confirmation and isomer differentiation | Aromatic protons on the benzene ring will appear as distinct multiplets. Two singlets corresponding to the two non-equivalent protons on the triazole ring are expected. The carboxylic acid proton will appear as a broad singlet. |

| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to all nine unique carbon atoms in the molecule should be observable, including the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry (MS) | Molecular weight verification | The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (223.015 Da for [M] or 224.022 Da for [M+H]⁺).[2] The characteristic isotopic pattern for one chlorine atom should be visible. |

| HPLC | Purity assessment | A single major peak in the chromatogram indicates a high degree of purity. The retention time is characteristic of the compound under the specific method conditions. |

| FT-IR Spectroscopy | Functional group identification | Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C=N (triazole), and C-Cl bonds should be present. |

Section 4: Applications in Drug Discovery & Medicinal Chemistry

The true value of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid lies in its utility as a scaffold for developing novel therapeutics. The 1,2,4-triazole nucleus is a key component in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.

-

Anticancer Agents: Numerous hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized and shown to possess potent inhibitory activities against cancer cell lines like MCF-7 and HCT-116.[4] Some of these compounds were found to induce apoptosis in cancer cells, highlighting the potential of this scaffold in oncology.[4]

-

Anticonvulsants: The triazole structural fragment is a cornerstone in the design of anticonvulsant drugs.[5] Derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline have shown potent activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard models for epilepsy.[5]

-

Orexin Receptor Antagonists: While not the exact molecule, closely related 2-(2H-[3][6]triazol-2-yl)-benzoic acid derivatives are crucial intermediates in the synthesis of orexin receptor antagonists, which are used to treat sleep disorders. This demonstrates the applicability of the general structure in targeting G protein-coupled receptors.

Logical Relationship Diagram: Role as a Pharmaceutical Intermediate

Caption: Role of the title compound as a starting block in a drug discovery pipeline.

Section 5: Safety and Handling

Disclaimer: This information is for guidance only. Always consult the material safety data sheet (SDS) provided by the supplier before handling the chemical.

-

Hazard Classification: Based on structurally related compounds, 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid may be classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]

-

Conclusion

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a compound of significant interest to the scientific community, particularly those in pharmaceutical research. Its well-defined structure, accessible synthetic routes, and the proven therapeutic potential of its derivatives make it a valuable intermediate. Understanding its physicochemical properties, mastering its synthesis and purification, and applying rigorous analytical characterization are essential for leveraging its full potential in the development of next-generation therapeutics. This guide serves as a foundational resource for researchers aiming to incorporate this versatile building block into their scientific endeavors.

References

-

629655-19-2 5-CHLORO-2-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID. Available from: [Link]

-

Chemsrc. 5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline. Available from: [Link]

-

Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Scientific Research in Science and Technology. Available from: [Link]

-

PubChem. 5-Chlorosalicylic Acid. Available from: [Link]

-

Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids. FHNW. Available from: [Link]

-

PrepChem.com. Synthesis of 5-(5-chloro-2-benzoxazolyloxy) benzoic acid. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. Available from: [Link]

-

6-Chloro-2-methylquinoline-8-carboxylic Acid. Available from: [Link]

Sources

- 1. Chemsigma International Co., Ltd. [chemsigma.com]

- 2. echemi.com [echemi.com]

- 3. CAS No. 629655-19-2 Specifications | Ambeed [ambeed.com]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-, methyl ester CAS#: 2415220-82-3 [m.chemicalbook.com]

- 6. 5-CHLORO-2-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID | 629655-19-2 [amp.chemicalbook.com]

Tautomeric Landscapes of 1,2,4-Triazole-Containing Benzoic Acids: A Technical Guide for Drug Development Professionals

Introduction: The Chameleon-Like Nature of 1,2,4-Triazoles in Drug Discovery

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] Its prevalence stems from a unique combination of properties: metabolic stability, the capacity to engage in hydrogen bonding as both a donor and acceptor, and a rigid scaffold that presents substituents in well-defined vectors.[2] However, a critical and often overlooked aspect of 1,2,4-triazole chemistry is its prototropic tautomerism—the ability of a proton to migrate between the nitrogen atoms of the heterocyclic ring.[3] This dynamic equilibrium gives rise to multiple co-existing forms, each with distinct electronic and steric profiles, profoundly impacting a molecule's pharmacological activity, physicochemical properties, and ultimately, its developability as a drug.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the fascinating and complex world of tautomerism in 1,2,4-triazole-containing benzoic acids. We will explore the structural nuances of the different tautomeric and potential zwitterionic forms, the factors governing their equilibrium, and the state-of-the-art experimental and computational methodologies employed to characterize these dynamic systems. Understanding and controlling the tautomeric landscape of these molecules is not merely an academic exercise but a crucial step in rational drug design and optimization.

The Tautomeric Forms of 1,2,4-Triazole-Containing Benzoic Acids: A Structural Overview

A 1,2,4-triazole ring bearing a benzoic acid substituent can exist in several tautomeric forms, primarily the 1H, 2H, and 4H tautomers, arising from the migration of a proton between the nitrogen atoms of the triazole ring. The position of the benzoic acid group on the triazole ring (at C3 or C5, or attached via the N1, N2, or N4 positions) will further influence the relative stability of these tautomers.

For the purpose of this guide, we will focus on a representative example: a C-linked 1,2,4-triazole-benzoic acid. The principles discussed are broadly applicable to other linkage isomers.

Sources

An In-Depth Technical Guide to the Initial Reactivity of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the initial reactivity of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic carboxylic acid of significant interest in medicinal chemistry. This document moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental design, empowering researchers to make informed decisions in their own investigations. The inherent structural features of this molecule—a reactive carboxylic acid, a nucleophilic triazole ring, and a halogenated aromatic system—present a rich landscape for chemical modification and the development of novel molecular entities.

Introduction to the Core Moiety

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS No. 629655-19-2) belongs to a class of compounds that are pivotal in modern drug discovery.[1] The unique combination of a triazole ring and a substituted benzoic acid moiety imparts distinct chemical properties that make it a valuable intermediate for synthesizing complex pharmaceutical agents.[1] Derivatives of triazole-benzoic acid have demonstrated a wide range of biological activities, including potential as anticancer and antioxidant agents.[2][3] Understanding the fundamental reactivity of this core structure is therefore paramount for its effective utilization in the synthesis of new chemical entities with therapeutic potential.

Molecular Structure and Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₆ClN₃O₂ | [4] |

| Molecular Weight | 223.62 g/mol | [4] |

| CAS Number | 629655-19-2 | [4] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in water (predicted) | - |

Foundational Reactivity: Stability Assessment

Before embarking on synthetic modifications, a thorough understanding of the inherent stability of the target molecule is crucial. This section outlines protocols for assessing the thermal and photostability of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Thermal Stability Analysis

Rationale: Thermal stability studies are essential to determine the temperature limits for handling, storage, and reaction conditions. Decomposition at elevated temperatures can lead to impurities and compromise the integrity of subsequent reactions. Thermogravimetric Analysis (TGA) is a primary technique for this assessment.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Setup: Calibrate the TGA instrument according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid into a tared TGA pan (typically aluminum or platinum).

-

Analysis Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program: Ramp from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the weight loss as a function of temperature. The onset of decomposition is a key parameter to determine the upper-temperature limit for safe handling.

Photostability Assessment

Rationale: Exposure to light can induce degradation of photosensitive compounds.[5][6] Given the presence of aromatic and heterocyclic rings, assessing the photostability of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid is critical, especially for drug development applications where shelf-life under various lighting conditions is a regulatory requirement. The International Council for Harmonisation (ICH) provides guidelines for photostability testing.[7]

Experimental Protocol: Photostability Testing (ICH Q1B)

-

Sample Preparation:

-

Solid State: Spread a thin layer of the solid compound in a suitable container (e.g., petri dish).

-

Solution State: Prepare a solution of known concentration in a suitable solvent (e.g., methanol or acetonitrile) in a quartz cuvette.

-

-

Light Exposure: Expose the samples to a light source that provides both visible and UV light, such as a xenon lamp or a combination of fluorescent and UV lamps. The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt-hours/square meter.

-

Control Samples: Protect identical samples from light by wrapping them in aluminum foil to serve as dark controls.

-

Analysis: After exposure, analyze both the exposed and control samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the formation of esters and amides, which are common functional groups in pharmaceuticals.

Esterification

Rationale: Esterification is a fundamental transformation that can be used to modify the pharmacokinetic properties of a drug candidate, for instance, by creating a prodrug. The Fischer-Speier esterification is a classic and reliable method for this purpose.

Experimental Protocol: Fischer Esterification

-